N,N,5-Trimethyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-amine
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Overview
Description
N,N,5-Trimethyl-2,3-dihydrospiro[indene-1,4’-piperidin]-3-amine is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,5-Trimethyl-2,3-dihydrospiro[indene-1,4’-piperidin]-3-amine typically involves multi-step organic reactions. One common method includes the reaction of 2,3-dihydrospiro[indene-1,4’-piperidine] with methylating agents under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve scalable and chromatography-free synthetic routes. These methods are designed to be cost-effective and environmentally friendly, often utilizing continuous flow reactors and automated systems to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N,N,5-Trimethyl-2,3-dihydrospiro[indene-1,4’-piperidin]-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically occur in anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N,N,5-Trimethyl-2,3-dihydrospiro[indene-1,4’-piperidin]-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its use in drug development, particularly for targeting specific receptors and enzymes.
Mechanism of Action
The mechanism of action of N,N,5-Trimethyl-2,3-dihydrospiro[indene-1,4’-piperidin]-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s unique structure allows it to modulate various biochemical pathways, leading to its observed effects. Detailed studies are ongoing to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrospiro[indene-1,4’-piperidine]: Shares a similar spirocyclic structure but lacks the trimethyl groups.
Spiro[indene-1,4’-piperidine] derivatives: These compounds have variations in the substituents attached to the spirocyclic core.
Uniqueness
N,N,5-Trimethyl-2,3-dihydrospiro[indene-1,4’-piperidin]-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C16H24N2 |
---|---|
Molecular Weight |
244.37 g/mol |
IUPAC Name |
N,N,6-trimethylspiro[1,2-dihydroindene-3,4'-piperidine]-1-amine |
InChI |
InChI=1S/C16H24N2/c1-12-4-5-14-13(10-12)15(18(2)3)11-16(14)6-8-17-9-7-16/h4-5,10,15,17H,6-9,11H2,1-3H3 |
InChI Key |
ZIYZAFBHQILOID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C3(CCNCC3)CC2N(C)C |
Origin of Product |
United States |
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